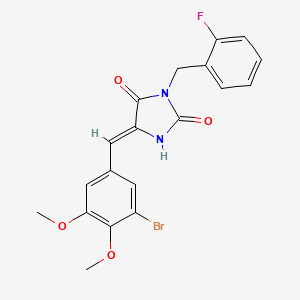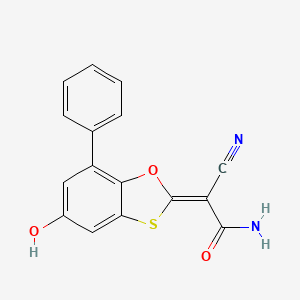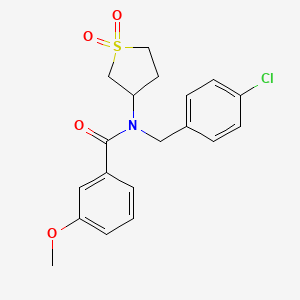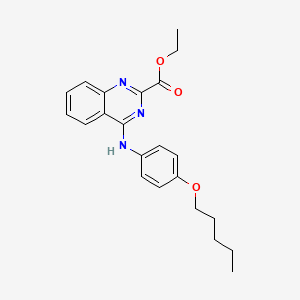![molecular formula C26H29NO3 B11592719 (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one](/img/structure/B11592719.png)
(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one is a complex organic molecule featuring an adamantane group, a methoxy-substituted phenyl ring, and a pyridin-2-yloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one typically involves multiple steps, including the formation of the adamantane core, the introduction of the methoxy-substituted phenyl ring, and the attachment of the pyridin-2-yloxy group. Common synthetic routes may include:
Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene followed by acid-catalyzed rearrangement.
Introduction of the Methoxy-Substituted Phenyl Ring: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyridin-2-yloxy Group: This can be done through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Pyridine derivatives for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one: can be compared with other adamantane derivatives, methoxy-substituted phenyl compounds, and pyridin-2-yloxy-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific properties and activities not found in other similar compounds. This makes it a valuable molecule for research and development in various scientific fields.
特性
分子式 |
C26H29NO3 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
(E)-1-(1-adamantyl)-3-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H29NO3/c1-29-23-7-5-18(13-22(23)17-30-25-4-2-3-9-27-25)6-8-24(28)26-14-19-10-20(15-26)12-21(11-19)16-26/h2-9,13,19-21H,10-12,14-17H2,1H3/b8-6+ |
InChIキー |
DNEVVYMMTCAJNJ-SOFGYWHQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=CC=N5 |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-2-(4-butoxyphenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592648.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11592667.png)

![2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B11592673.png)

![N-(3-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11592692.png)

![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B11592707.png)
![4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11592712.png)

![{2-ethoxy-4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11592738.png)
![2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592742.png)
![(5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592749.png)
